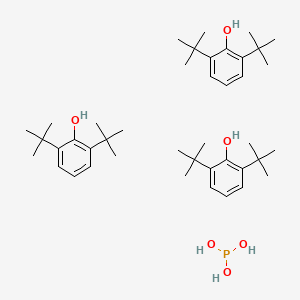
2,6-Ditert-butylphenol;phosphorous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Ditert-butylphenol;phosphorous acid is an organic compound with the structural formula 2,6-((CH3)3C)2C6H3OH. This colorless solid alkylated phenol and its derivatives are used industrially as UV stabilizers and antioxidants for hydrocarbon-based products ranging from petrochemicals to plastics .
Preparation Methods
2,6-Ditert-butylphenol is prepared industrially via the Friedel–Crafts alkylation of phenol with isobutene catalyzed by aluminium phenoxide. The reaction is as follows:
C6H5OH+2CH2=C(CH3)2→((CH3)3C)2C6H3OH
This method produces approximately 2.5 million kilograms per year . Another method involves alkylation of phenol with isobutylene at a temperature range of 100° to 110°C in the presence of phenyloxyorthotertbutylphenoxyhydroaluminum acid as a catalyst .
Chemical Reactions Analysis
2,6-Ditert-butylphenol undergoes various types of reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Scientific Research Applications
2,6-Ditert-butylphenol is widely used in scientific research due to its antioxidative properties. It is used as a precursor to more complex compounds used as antioxidants and light-protection agents for the stabilization of polymers . It is also used in the synthesis of CGP-7930, probucol, and nicanartine . In addition, it has applications in the field of biology and medicine as a free radical scavenger and in the prevention of oxidative stress .
Mechanism of Action
The mechanism of action of 2,6-Ditert-butylphenol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. It acts as a radical scavenger, inhibiting the oxidation process by donating a hydrogen atom . This mechanism is crucial in its role as an antioxidant and UV stabilizer.
Comparison with Similar Compounds
2,6-Ditert-butylphenol is similar to other alkylated phenols such as butylated hydroxytoluene (BHT) and 2,4-Dimethyl-6-tert-butylphenol . it is unique due to its higher thermal stability and effectiveness as an antioxidant. It is also less toxic compared to some other phenolic antioxidants .
Conclusion
2,6-Ditert-butylphenol;phosphorous acid is a versatile compound with significant industrial and scientific applications. Its unique properties and effectiveness as an antioxidant make it a valuable compound in various fields.
Properties
CAS No. |
91453-88-2 |
|---|---|
Molecular Formula |
C42H69O6P |
Molecular Weight |
701.0 g/mol |
IUPAC Name |
2,6-ditert-butylphenol;phosphorous acid |
InChI |
InChI=1S/3C14H22O.H3O3P/c3*1-13(2,3)10-8-7-9-11(12(10)15)14(4,5)6;1-4(2)3/h3*7-9,15H,1-6H3;1-3H |
InChI Key |
NQVZPTXAQLNXKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O.CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O.CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O.OP(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


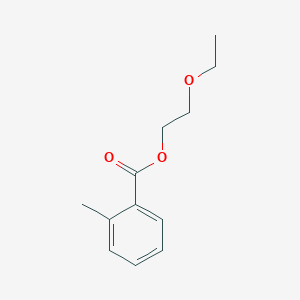
![N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14359428.png)
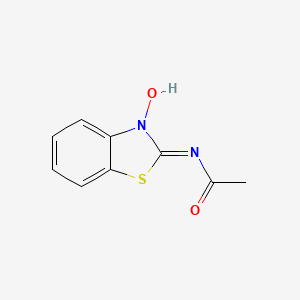

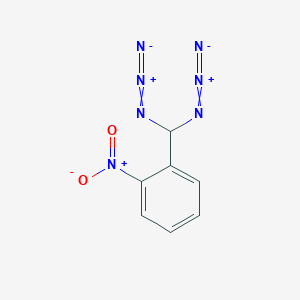
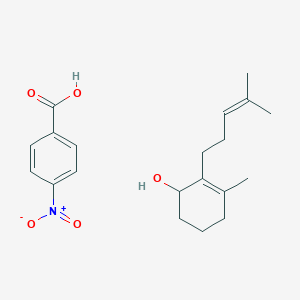
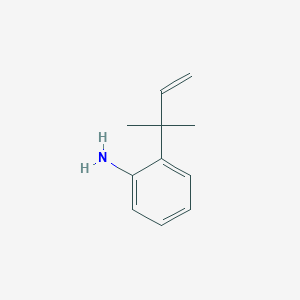
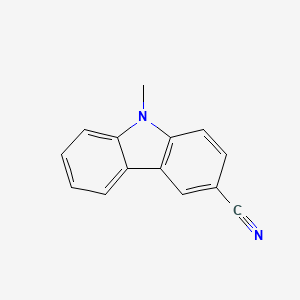
![Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate](/img/structure/B14359481.png)
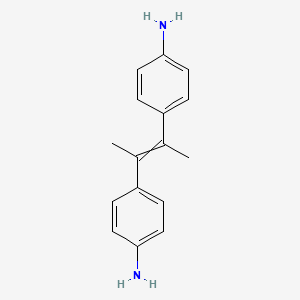
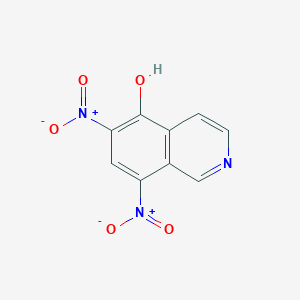
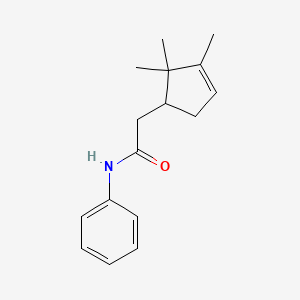
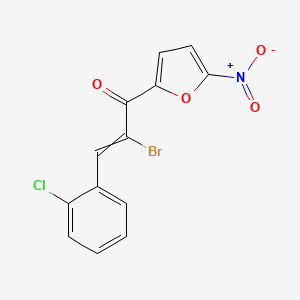
![(5-{[2-(3-Chlorophenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359502.png)
